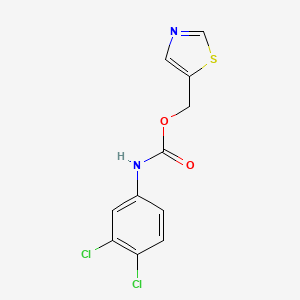
N-(3,4-dichlorophényl)carbamate de 1,3-thiazol-5-ylméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazoles, the core structure in “1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate”, has been extensively studied . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis
Thiazoles, including “1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate”, have resonating structures . Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Mécanisme D'action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in bacterial and tumor cell growth.
Biochemical and Physiological Effects
Studies have shown that 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate exhibits biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells, leading to cell death. Additionally, this compound has been shown to inhibit tumor cell growth by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate in lab experiments is its potential as a new antimicrobial and antitumor agent. However, one limitation is the lack of information regarding its mechanism of action, which may hinder its further development.
Orientations Futures
There are several future directions for research on 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate. One direction is the investigation of its potential as a new antibiotic and antitumor agent. Additionally, further studies are needed to elucidate its mechanism of action and to determine its toxicity and pharmacokinetics in vivo. Finally, the development of new synthetic methods for this compound may lead to improved yields and purity, making it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate has been achieved using several methods. One of the most common methods involves the reaction of 3,4-dichloroaniline with thiosemicarbazide, followed by the addition of carbon disulfide and sodium hydroxide. The resulting product is then reacted with chloromethylthiazole to yield the final product.
Applications De Recherche Scientifique
- Les thiazoles jouent un rôle dans la recherche sur le cancer. Certains médicaments anticancéreux utilisés en clinique, tels que le Dabrafenib, le Dasatinib, la Patellamide A, l'Ixabepilone et l'Epothilone, contiennent le noyau thiazole . L'étude des effets cytotoxiques de votre composé pourrait fournir des informations sur son potentiel en tant qu'agent antinéoplasique.
Potentiel anticancéreux
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-9-2-1-7(3-10(9)13)15-11(16)17-5-8-4-14-6-18-8/h1-4,6H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKTTQMJMCPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC2=CN=CS2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


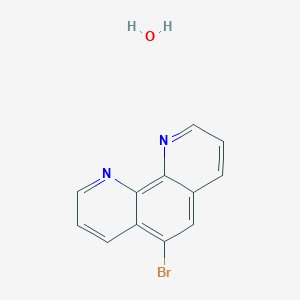
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)

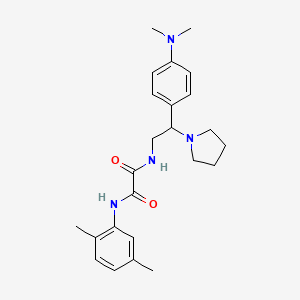
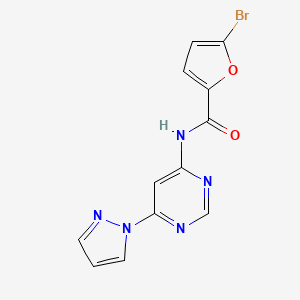
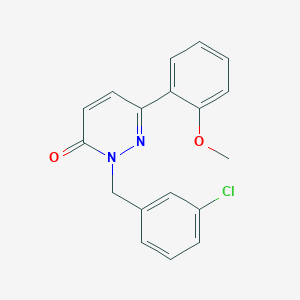
![N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2394014.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394015.png)
![N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394016.png)
![7-(3-Bromophenyl)-2-((2-chlorobenzyl)thio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394018.png)
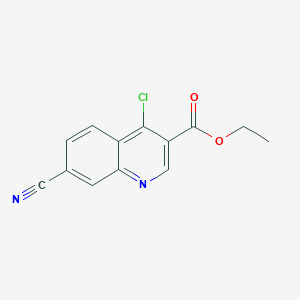
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2394020.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide](/img/structure/B2394021.png)